(2-Fluoro-5-isopropoxyphenyl)methanamine
Description
Chemical Structure:
The compound consists of a phenyl ring substituted with a fluorine atom at the 2-position and an isopropoxy group at the 5-position, with a methanamine group (-CH₂NH₂) attached to the aromatic ring.
Molecular Formula: C₁₀H₁₄FNO Molecular Weight: 183.23 g/mol (calculated). Key Features:
- The fluorine atom enhances electronegativity and metabolic stability.
- The primary amine group allows for functionalization in drug discovery or agrochemical applications.
Properties
IUPAC Name |
(2-fluoro-5-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXWRGVSRPTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-isopropoxyphenyl)methanamine typically involves multiple steps. One common method starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the isopropoxy group through an etherification reaction. The final step involves the formation of the methanamine group via reductive amination.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amines or alcohols.
Substitution: The fluorine atom and the isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce various amines or alcohols.
Scientific Research Applications
(2-Fluoro-5-isopropoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and the isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares (2-Fluoro-5-isopropoxyphenyl)methanamine with structurally similar compounds based on substituents, molecular weight, and hazards:
*Note: Discrepancy in reported molecular weight for [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine (evidence suggests 126.16, but calculated value is 192.19).
Substituent Impact on Bioactivity
- Fluorine and Alkoxy Groups: Fluorine at the 2-position (as in the main compound) improves metabolic stability compared to non-fluorinated analogs. The isopropoxy group (bulkier than methoxy) may enhance membrane permeability but reduce solubility .
- Heterocyclic Analogs : Compounds with isoxazole or oxazole rings (e.g., and ) exhibit rigid structures that can influence receptor binding but may introduce synthetic complexity .
Research Findings on Analogous Compounds
- Agrochemical Effects: N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () inhibited wheat germination at high concentrations, suggesting that phenylmethanamine derivatives may interact with plant hormone pathways.
- Synthetic Utility : Hydrochloride salts of fluorinated methanamines (e.g., ) are commonly used as intermediates in pharmaceuticals due to improved crystallinity and stability .
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